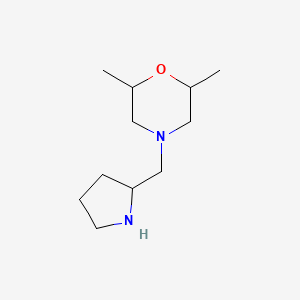

2,6-Dimethyl-4-(pyrrolidin-2-ylmethyl)morpholine

描述

属性

IUPAC Name |

2,6-dimethyl-4-(pyrrolidin-2-ylmethyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O/c1-9-6-13(7-10(2)14-9)8-11-4-3-5-12-11/h9-12H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJIJYQDLQDIDLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)CC2CCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Process Overview:

- Raw Material: Diisopropanolamine, a readily available amino alcohol.

- Reaction Conditions:

- Temperature: Optimally around 180°C (reduced from 200°C to prevent carbonization).

- Catalyst: Concentrated sulfuric acid.

- Reaction Time: Sufficient to achieve high conversion, typically a few hours.

- Outcome: Formation of a complex mixture of isomers, predominantly cis-2,6-dimethylmorpholine (>80 mol%), with minor trans- and other positional isomers.

Reaction Scheme:

Diisopropanolamine --(H2SO4, 180°C)--> 2,6-Dimethylmorpholine + By-products

Advantages & Notes:

- High product yield (>80%).

- Good selectivity toward cis-isomer.

- Suitable for large-scale production.

- The process generates complex isomeric mixtures, which necessitate further purification.

Purification via Crystallization and Hydrolysis

Following the initial synthesis, purification involves selective crystallization and hydrolysis steps to isolate the desired cis-isomer:

Crystallization:

- Conducted at 10–30°C for 2–4 hours, followed by a secondary crystallization at -5 to 10°C for 1–5 hours.

- Solvents such as ethyl acetate, propionic acid, or n-butyrate are used, often in combination, to facilitate selective crystallization of the cis-isomer.

Hydrolysis:

- The cis-2,6-dimethylmorpholine carboxylate (intermediate) is hydrolyzed with alkaline solutions (e.g., sodium hydroxide or ammonia water, ≥25% concentration).

- Reaction conditions:

- pH: 13–14.

- Temperature: Ambient to moderate (around 40–50°C).

- Work-up involves extraction with organic solvents like chloroform or dichloromethane, drying over anhydrous agents, and concentration under reduced pressure to yield pure cis-2,6-dimethylmorpholine.

Reaction Scheme:

Cis-2,6-dimethylmorpholine carboxylate --(NaOH, pH 14)--> 2,6-Dimethylmorpholine + Carboxylate by-products

Notes:

- The process exploits the insolubility of the cis-2,6-dimethylmorpholine carboxylate in ester solvents, enabling separation from other isomers.

- Purity of the final product exceeds 99%, with yields around 84–85%.

Alternative Synthetic Routes from Related Precursors

While the primary method involves dehydration and hydrolysis, alternative pathways include:

Catalytic Hydrogenation of Pyrrolidine Derivatives:

- Using catalysts like platinum (IV) oxide or 5% Pt-C.

- Conducted at ambient temperature in alcohol solvents (ethanol/methanol mixture).

- Produces (R)- or (S)-2-methylpyrrolidine, which can be further functionalized to morpholine derivatives.

Multistep Synthesis from 2-Methylpyrroline:

- Involves reduction and subsequent ring expansion or substitution reactions.

- These methods are less favored due to multiple steps and costly intermediates.

Research Findings and Data Tables

| Method | Raw Material | Reaction Conditions | Yield | Selectivity | Notes |

|---|---|---|---|---|---|

| Dehydration of diisopropanolamine | Diisopropanolamine | 180°C, H2SO4 catalyst | >80% | Mainly cis-2,6-dimethylmorpholine | Suitable for industrial scale; complex isomer mixture |

| Crystallization & Hydrolysis | Carboxylate intermediates | 10–30°C crystallization; pH 13–14 hydrolysis | 84–85% | High purity (>99%) | Requires solvent optimization for selectivity |

| Catalytic Hydrogenation | Pyrrolidine derivatives | Ambient, ethanol/methanol mixture | Variable | Enantiomeric purity depends on catalyst | Used for chiral synthesis, less common for morpholine |

Research Insights and Practical Considerations

- Reaction Optimization: Lowering dehydration temperature from 200°C to around 180°C reduces carbonization and improves product quality.

- Isomer Control: Crystallization conditions and solvent choices are critical for maximizing cis-isomer purity.

- Industrial Relevance: The dehydration-hydrolysis route offers a scalable, high-yield process with manageable purification steps.

- Environmental and Safety Aspects: Use of acids and solvents necessitates proper handling and waste management protocols.

化学反应分析

Types of Reactions

2,6-Dimethyl-4-(pyrrolidin-2-ylmethyl)morpholine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the methyl groups, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

Substitution: Alkyl halides, acyl chlorides, bases like sodium hydride or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted morpholine derivatives.

科学研究应用

Medicinal Chemistry

The compound's unique combination of substituents enhances its biological activity, making it a promising candidate for drug development. Research indicates that morpholine derivatives often exhibit diverse biological activities:

- Anticancer Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cells and inhibit cell proliferation, showing potential against various cancer types .

- Anti-inflammatory Properties : The compound has been investigated for its ability to modulate inflammatory pathways, potentially serving as an anti-inflammatory agent by inhibiting enzymes such as COX-2.

- Antimicrobial Effects : There is emerging evidence that morpholine derivatives can exhibit antimicrobial properties, which may be relevant for developing new antibiotics .

Biological Research

In biological research, 2,6-Dimethyl-4-(pyrrolidin-2-ylmethyl)morpholine is utilized to study interactions with various biological targets:

- Receptor Binding Studies : The compound's interaction profiles suggest favorable binding to receptors involved in metabolic regulation and immune response modulation, such as the retinoic acid-related orphan receptor γ (RORγt) and peroxisome proliferator-activated receptors (PPARs) .

- Chemokine Receptor Antagonism : Recent studies have highlighted its potential as a CXCR4 chemokine receptor antagonist, which could have implications in cancer metastasis treatment .

Industrial Applications

In industry, this compound serves as an intermediate in the synthesis of various chemical products:

- Synthesis of Agrochemicals : It is used in the production of agrochemicals where its properties can enhance crop protection formulations.

- Development of Specialty Chemicals : The compound acts as a building block for synthesizing more complex molecules used in dyes and pigments.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound:

- Anticancer Efficacy : A study demonstrated that derivatives of this compound could effectively induce apoptosis in breast cancer cell lines, suggesting its potential use in cancer therapies .

- Inflammation Modulation : Research indicated that the compound could significantly reduce inflammatory markers in vitro, supporting its application in treating chronic inflammatory diseases.

- Receptor Interaction Studies : Binding affinity assays showed that this morpholine derivative has a high affinity for RORγt, making it a candidate for autoimmune disease treatments .

作用机制

The mechanism of action of 2,6-Dimethyl-4-(pyrrolidin-2-ylmethyl)morpholine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.

相似化合物的比较

MLi-2

- Potency: Exhibits nanomolar inhibition of LRRK2 kinase (IC₅₀ = 0.76 nM in vitro) and reduces pSer935 LRRK2 in rat brains .

- Selectivity : High specificity for LRRK2 over other kinases, confirmed via radioligand assays (IC₅₀ = 3.4 nM) .

- Therapeutic Use : Orally bioavailable tool compound for Parkinson’s disease research .

2,6-Dimethyl-4-(5-nitropyridin-2-yl)morpholine

Stereochemical Considerations

- The (2R,6S) configuration in this compound oxalate contrasts with the cis-2,6-dimethyl arrangement in MLi-2. Stereochemistry significantly impacts binding affinity and metabolic stability .

生物活性

2,6-Dimethyl-4-(pyrrolidin-2-ylmethyl)morpholine is a morpholine derivative known for its diverse biological activities. The compound features a morpholine ring substituted at the 2 and 6 positions with methyl groups, and at the 4 position with a pyrrolidin-2-ylmethyl group. Its unique structure contributes to its potential applications in medicinal chemistry and pharmacology.

- Molecular Formula: C12H19N

- Molar Mass: 198.31 g/mol

- Boiling Point: Approximately 230.1 °C

- Density: 1.028 g/cm³

These physicochemical properties facilitate its interaction with various biological targets, enhancing its biological activity.

Biological Activities

Research indicates that morpholine derivatives, including this compound, exhibit a range of biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, similar to other pyrrolidine-containing compounds. For instance, related compounds have shown effective inhibition against Gram-positive and Gram-negative bacteria, making them potential candidates for antibiotic development .

- Cytotoxicity : The compound's interaction with cellular mechanisms may lead to cytotoxic effects in certain cancer cell lines. The structural analogs of morpholine derivatives have demonstrated varying degrees of cytotoxicity, indicating that modifications can enhance or reduce this activity .

- Enzyme Inhibition : Morpholine derivatives are often evaluated for their ability to inhibit specific enzymes. For example, they may interact with phospholipases or proteases, potentially leading to therapeutic applications in treating diseases characterized by abnormal enzyme activity .

The mechanisms through which this compound exerts its biological effects can include:

- Receptor Binding : The compound may bind to specific receptors or enzymes, altering their activity and thus influencing various biochemical pathways.

- Membrane Interaction : Its lipophilic nature allows it to integrate into cellular membranes, affecting membrane fluidity and permeability.

Comparative Analysis with Similar Compounds

The following table summarizes some structurally similar compounds and their unique biological profiles:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-(Pyridin-2-yl)morpholine | Pyridine ring substitution | Exhibits different biological activity profiles |

| 2-Methylmorpholine | Methyl substitution at the 2 position | Simpler structure with distinct reactivity |

| 4-(Piperidin-1-yl)morpholine | Piperidine ring instead of pyrrolidine | Different pharmacological properties |

| N,N-Dimethylmorpholine | Dimethyl substitution at nitrogen | Enhanced lipophilicity affecting bioavailability |

Case Studies and Research Findings

Recent studies have highlighted the potential of morpholine derivatives in various therapeutic applications:

- Antibacterial Activity : A study demonstrated that related pyrrole-based compounds exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, suggesting that modifications to the morpholine structure could yield potent new antibiotics .

- Cancer Research : Investigations into the cytotoxic effects of morpholine derivatives on cancer cell lines have shown promising results, indicating a need for further exploration into their potential as anticancer agents .

- Pharmacological Screening : A library screening approach has been employed to evaluate the inhibitory effects of various compounds on specific enzymes linked to drug-induced toxicity, providing insights into the safety profiles of morpholine derivatives like this compound .

常见问题

Q. What synthetic methodologies are validated for producing 2,6-dimethylmorpholine derivatives, and how can stereochemical purity be ensured?

The synthesis of 2,6-dimethylmorpholine derivatives typically involves multi-step reactions, such as nucleophilic substitution and reductive amination. For example, in a patented synthesis, (2S,6R)-2,6-dimethyl-4-(6-nitro-3-pyridyl)morpholine was synthesized via a nitro-reduction pathway followed by purification using column chromatography . Key steps include:

- Stereochemical control : Use chiral auxiliaries or asymmetric catalysis to achieve enantiomeric purity.

- Validation : Confirm stereochemistry via (e.g., splitting patterns for axial/equatorial protons) and chiral HPLC .

Q. How can researchers verify the structural integrity of 2,6-dimethyl-4-(pyrrolidin-2-ylmethyl)morpholine analogs using spectroscopic methods?

Critical spectroscopic techniques include:

- : Identify characteristic peaks for morpholine protons (δ 2.2–3.8 ppm) and pyrrolidine methyl groups (δ 1.2–1.5 ppm) .

- LCMS : Confirm molecular weight (e.g., observed [M+H] at m/z 208 in a related morpholine derivative) .

- IR spectroscopy : Detect carbonyl or amine functional groups in intermediates .

Q. What solvent systems and purification methods are optimal for isolating morpholine derivatives with high yield?

- Solubility : Chloroform and methanol are effective for dissolving hydrophobic morpholine derivatives .

- Purification : Use silica gel chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC for polar intermediates .

Advanced Research Questions

Q. How do steric and electronic effects influence the bioactivity of 2,6-dimethylmorpholine derivatives in kinase inhibition?

Studies on MLi-2, a related morpholine derivative, demonstrate that the cis-2,6-dimethyl configuration enhances binding to the LRRK2 kinase ATP pocket by reducing steric clashes and optimizing hydrogen bonding with residues like Asp2016. Substitution at the 4-position (e.g., pyrimidinyl groups) introduces π-π stacking interactions with aromatic residues, improving selectivity (>295-fold against off-target kinases) .

Q. What experimental strategies resolve contradictions in in vivo efficacy data for morpholine-based kinase inhibitors?

Example: MLi-2 showed potent LRRK2 inhibition (IC_{50} = 0.76 nM) but failed to attenuate α-synuclein pathology in MitoPark mice. To address this:

Q. How can molecular docking and binding affinity assays be applied to predict the interaction of 2,6-dimethylmorpholine derivatives with novel targets?

- Docking software : Use PyMol or AutoDock Vina to model interactions with targets like FGFR or ST2 receptors. For example, FGFR inhibitors showed binding affinities of −9.0 kcal/mol in docking simulations .

- Validation : Compare computational results with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) data .

Q. What are the challenges in correlating in vitro antifungal activity (e.g., against Candida spp.) with structural features of morpholine derivatives?

Morpholine antifungals like Amorolfine derivatives rely on lipophilic side chains (e.g., tert-pentylphenyl groups) for membrane penetration. However, in vitro MIC values may not predict in vivo efficacy due to:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。